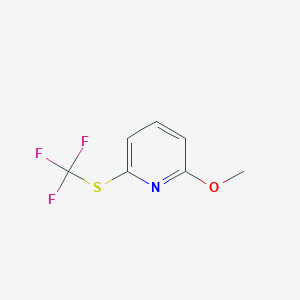
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of malononitrile dimer with hydrazine to form 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: It can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of the compound.
β-Diketones and Dibenzalacetone: Used in condensation reactions.
Basic Conditions: Often required for the reactions to proceed efficiently.
Major Products Formed
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.
Substituted Pyrazole Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It also binds to specific receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound used as an intermediate in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions with similar structures and biological activities.
Uniqueness
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and medicinal chemistry .
Propriétés
Numéro CAS |
61414-21-9 |
|---|---|
Formule moléculaire |
C12H11N5S |
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C12H11N5S/c13-7-6-9-10(12(15)18)11(14)17(16-9)8-4-2-1-3-5-8/h1-5H,6,14H2,(H2,15,18) |
Clé InChI |
VSAFTGSVUGCUGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


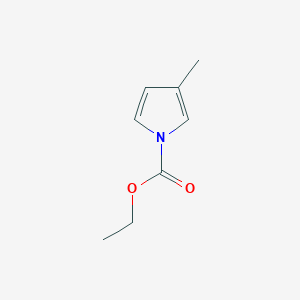
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
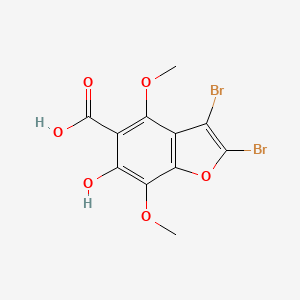
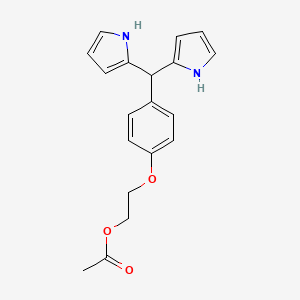
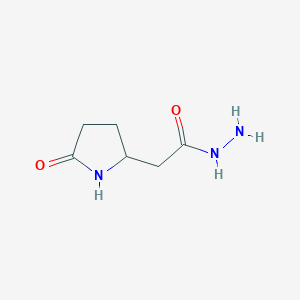

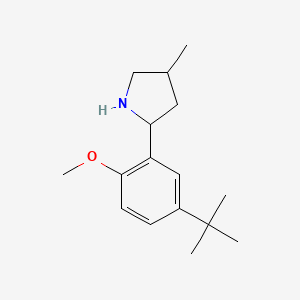

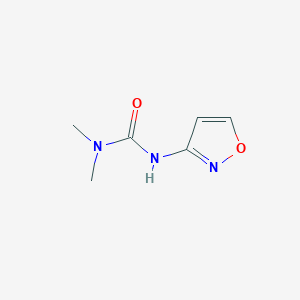

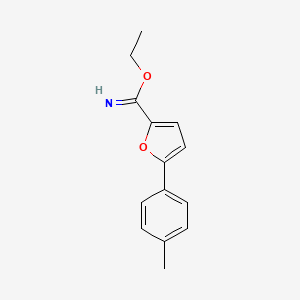
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)
